molecular formula C17H20N4O5S2 B2646388 (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 892457-20-4

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No. B2646388
CAS RN: 892457-20-4
M. Wt: 424.49
InChI Key: MTIGPDGDDOVBRQ-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N4O5S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Synthesis

Research on related compounds, such as thiazolidinones and their derivatives, has led to the elucidation of crystal structures, providing insights into their potential pharmacological applications. For example, the study of crystal structures of two (oxothiazolidin-2-ylidene)acetamides reveals foundational data for understanding the interaction mechanisms of these compounds within biological systems (Aleksei N. Galushchinskiy et al., 2017).

Antitumor and Kinase Inhibitory Activities

Compounds bearing the thiazolidinone core have been synthesized and evaluated for their antitumor and kinase inhibitory activities. Studies demonstrate that certain derivatives exhibit potent DNA-PK and PI-3K inhibitory activities, suggesting their potential in cancer therapy (C. Cano et al., 2013). Another research avenue explores N-benzyl-substituted acetamide derivatives containing thiazole, highlighting their Src kinase inhibitory and anticancer activities, further supporting the potential of such compounds in medicinal chemistry (Asal Fallah-Tafti et al., 2011).

Antiviral Agents

Thiazolides, including compounds with thiazole and thiazolidinone moieties, have shown promise as novel antiviral agents. Notably, some derivatives demonstrate significant activity against hepatitis B virus replication, suggesting their potential as therapeutic agents for viral infections (A. Stachulski et al., 2011).

Anticonvulsant Properties

The synthesis and evaluation of thiazole-bearing 4-thiazolidinones have highlighted their potential as new anticonvulsant agents. Certain derivatives have demonstrated excellent anticonvulsant activity in preclinical models, indicating their potential for further development into therapeutic agents for epilepsy and other seizure disorders (M. Mishchenko et al., 2020).

properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S2/c1-2-20-13-4-3-12(21(24)25)9-14(13)28-17(20)18-15(22)10-27-11-16(23)19-5-7-26-8-6-19/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIGPDGDDOVBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CSCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.